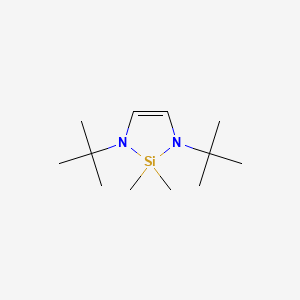
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- is a heterocyclic compound with the molecular formula C₁₂H₂₆N₂Si. This compound is characterized by the presence of silicon and nitrogen atoms within its ring structure, making it a unique member of the diazasilolidine family. It is known for its stability and reactivity, which makes it a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- typically involves the reaction of tert-butylamine with silicon-based reagents under controlled conditions. One common method involves the reaction of tert-butylamine with dichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazasilolidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silicon dioxide and nitrogen-containing by-products.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated diazasilolidine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of other silicon-nitrogen compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic cycles. The compound’s reactivity is attributed to the presence of electron-donating tert-butyl groups and the electron-withdrawing silicon atom, which create a unique electronic environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilolidine
- 1,3-Di-tert-butyl-2,2-dimethyl-1,3,2-diazasilole
- 1,3-Di-tert-butyl-2,2-dimethyl-1,3,2-diazaphospholidine
Uniqueness
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- is unique due to its specific combination of tert-butyl and dimethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it more stable and reactive compared to other similar compounds, allowing for a wider range of applications in various fields.
Eigenschaften
CAS-Nummer |
84814-09-5 |
|---|---|
Molekularformel |
C12H26N2Si |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
1,3-ditert-butyl-2,2-dimethyl-1,3,2-diazasilole |
InChI |
InChI=1S/C12H26N2Si/c1-11(2,3)13-9-10-14(12(4,5)6)15(13,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
NZVFKDCJHBDMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CN([Si]1(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
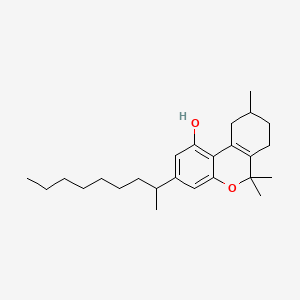
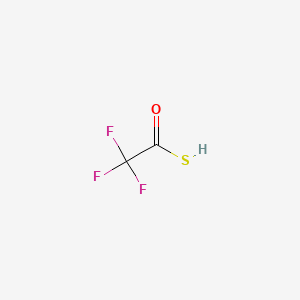
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)

![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
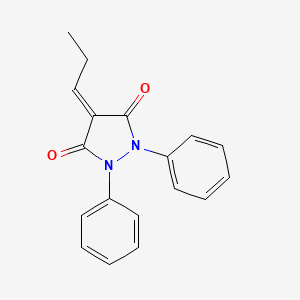
![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
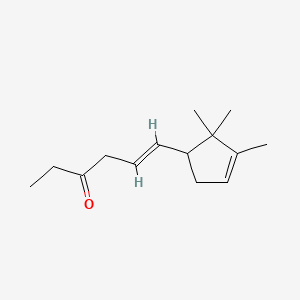

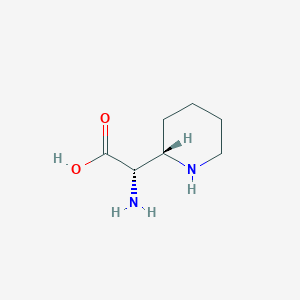
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

